Bastnasite

Hydrometallurgy Mineral Processing Rare Earth Extraction

Bastnasite (also spelled bastnäsite) is a rare earth fluorocarbonate mineral with the general formula (REE)CO3F, where 'REE' represents primarily cerium, lanthanum, neodymium, and yttrium. It is the world's largest source of rare earth elements (REEs), accounting for more than 80% of global rare earth oxide (REO) production, and is typically composed of 65-75% light rare earth elements (LREEs).

Molecular Formula C6H8Cl2O2
Molecular Weight 0
CAS No. 1299-84-9
Cat. No. B1170425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBastnasite
CAS1299-84-9
Molecular FormulaC6H8Cl2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bastnasite (CAS 1299-84-9): Procurement Guide for the Primary Source of Light Rare Earth Elements


Bastnasite (also spelled bastnäsite) is a rare earth fluorocarbonate mineral with the general formula (REE)CO3F, where 'REE' represents primarily cerium, lanthanum, neodymium, and yttrium [1]. It is the world's largest source of rare earth elements (REEs), accounting for more than 80% of global rare earth oxide (REO) production, and is typically composed of 65-75% light rare earth elements (LREEs) [2]. As a primary mineral concentrate, its unique composition and global supply dominance make it a strategic starting material for a vast array of advanced technologies, from permanent magnets to catalysts and phosphors.

Why Bastnasite's Specific Mineralogy Dictates Process Design and Differentiates it from Monazite and Ion-Adsorption Clays


The term 'rare earth source' cannot be used generically. Bastnasite is a fluorocarbonate, while its primary competitor, monazite, is a phosphate [1]. This fundamental chemical difference dictates entirely different processing and beneficiation behaviors. Bastnasite's fluorocarbonate matrix leads to distinct decomposition and leaching kinetics compared to monazite's phosphate structure, as well as different flotation behaviors [2]. Furthermore, bastnasite has a unique REE distribution profile, heavily skewed toward cerium and lanthanum, which contrasts with the higher concentrations of valuable heavy rare earths (HREEs) found in alternative sources like ion-adsorption clays and xenotime [3]. Direct substitution without process adaptation is impossible, and selecting bastnasite is a decision to prioritize the recovery of specific LREEs from a supply chain with unmatched scale.

Quantitative Differentiation of Bastnasite Against Monazite and Ion-Adsorption Clays: A Data-Driven Comparison


Bastnasite Exhibits Superior Leaching Efficiency Over Monazite in Mixed Concentrates

In a process designed for selective separation of a mixed Bayan Obo concentrate, bastnasite's decomposition product (REOF) demonstrates dramatically higher leachability than monazite. The leaching efficiency of bastnasite-derived REOF reached 93.7%, whereas monazite (REPO4) remained largely intact with a leaching efficiency of only 3.2% under the same conditions [1]. This stark contrast is fundamental to process design for mixed ores.

Hydrometallurgy Mineral Processing Rare Earth Extraction

Bastnasite's Light Rare Earth Distribution is Heavily Skewed Toward Cerium and Lanthanum

The rare earth oxide (REO) distribution in bastnasite is characterized by a significant dominance of cerium and lanthanum. For a typical bastnasite deposit, the REO composition is approximately 50% CeO2, 30% La2O3, 4% Pr6O11, and 15% Nd2O3 [1]. This profile is in contrast to xenotime, which contains up to 60% yttrium, and ion-adsorption clays, which are known to host a higher proportion of valuable heavy rare earths (HREEs) like dysprosium and terbium [2].

Geochemistry Resource Evaluation Rare Earth Elements

Bastnasite Accounts for Over 80% of Global REO Production, Dwarfing Alternative Sources

Bastnasite is the dominant primary source of rare earths globally, accounting for more than 80% of the world's total rare earth oxide (REO) production [1]. While monazite, bastnasite, and xenotime together account for >80% of global total rare earth oxide (TREO) production [2], bastnasite is the single largest contributor by a significant margin. For example, a single major producer of bastnasite concentrate accounts for over 10% of global annual production . In contrast, ion-adsorption clays, a key source of heavy REEs, represent a much smaller fraction of total production and are geographically concentrated in southern China [3].

Supply Chain Market Analysis Critical Minerals

Flotation Kinetics of Bastnasite are Faster than Monazite, Enabling Separation

In laboratory flotation tests on an ore containing both bastnaesite and monazite, bastnaesite exhibited faster flotation kinetics and yielded higher recovery [1]. In a specific flowsheet simulation, the recovery of bastnaesite in its concentrate was 66%, while the recovery of monazite in its rougher concentrate was 33%. The overall TREO recovery in the combined bastnaesite and monazite concentrates was 74%, compared to only 51% for a bulk concentrate, demonstrating the value of exploiting these kinetic differences [2].

Mineral Processing Flotation Beneficiation

Bastnasite Thermal Decomposition is Less Energy Intensive than Similar Fluorocarbonates

The thermochemical properties of bastnäsite-(Ce) have been quantified via differential scanning calorimetry. It decomposes irreversibly above 612 K with an endothermic peak at 824.2 K, yielding a heat of reaction of 245.2 ± 2.5 kJ/mol [1]. This is significantly lower than the decomposition enthalpy of the related fluorocarbonate mineral, parisite-(Ce), which requires 522.6 ± 5.2 kJ/mol for its decomposition at 842.7 K [1]. This difference in thermal stability is a key parameter for designing energy-efficient roasting and calcination processes.

Thermodynamics Pyrometallurgy Mineral Processing

Validated Application Scenarios for Bastnasite Based on Its Differentiated Properties


High-Volume Production of Cerium and Lanthanum for Industrial Catalysts and Polishing Powders

Given that a typical bastnasite concentrate contains approximately 50% CeO2 and 30% La2O3 [1], it is the optimal feedstock for manufacturing high-volume cerium and lanthanum products. These elements are critical for applications such as fluid catalytic cracking (FCC) catalysts in petroleum refining and cerium oxide polishing powders for glass and semiconductors. The immense global production volume of bastnasite (>80% of REO supply [2]) ensures a stable and cost-effective supply chain for these large-scale industrial applications.

Selective Leaching Strategy for Processing Mixed Bastnasite-Monazite Ores

For mines with complex, mixed rare earth concentrates, bastnasite's unique property of decomposing into a highly leachable REOF form under controlled roasting provides a key strategic advantage. A process leveraging this can achieve a bastnasite leaching efficiency of 93.7% while leaving monazite almost untouched at 3.2% [3]. This differential leachability enables a targeted hydrometallurgical pathway to separate and extract the bastnasite-hosted REEs as a first step, thereby simplifying the subsequent, more challenging, processing of the monazite fraction.

Energy-Efficient Roasting for the Production of Rare Earth Oxyfluorides (REOF)

Bastnasite's relatively low thermal decomposition enthalpy (245.2 kJ/mol [4]) makes it an energy-favorable candidate for processes requiring thermal pre-treatment. Compared to other REE fluorocarbonates like parisite, which requires over twice the energy to decompose, roasting bastnasite to produce a reactive REOF intermediate can be achieved with significantly lower energy input. This directly impacts the economic and environmental profile of pyrometallurgical pre-treatment steps before acid leaching.

Differential Flotation for Producing High-Grade Bastnasite Concentrates

The faster flotation kinetics and higher recovery of bastnasite over monazite (66% vs 33% recovery in respective concentrates [5]) can be exploited in a mineral processing circuit to produce a high-purity bastnasite concentrate. This allows operators to generate a consistent, high-grade feed for hydrometallurgical plants, potentially bypassing the more complex and costly separation of REEs that would be required from a bulk or mixed concentrate.

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